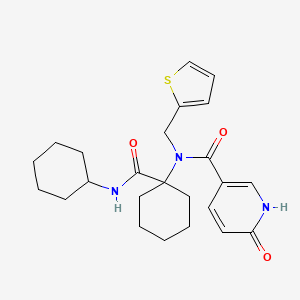

N-(1-(cyclohexylcarbamoyl)cyclohexyl)-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide

Description

N-(1-(cyclohexylcarbamoyl)cyclohexyl)-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide: is a complex organic compound with potential applications in various fields of scientific research. Its structure includes a cyclohexylcarbamoyl group, a thiophen-2-ylmethyl group, and a 1,6-dihydropyridine-3-carboxamide moiety, making it a unique molecule for study.

Properties

Molecular Formula |

C24H31N3O3S |

|---|---|

Molecular Weight |

441.6 g/mol |

IUPAC Name |

N-[1-(cyclohexylcarbamoyl)cyclohexyl]-6-oxo-N-(thiophen-2-ylmethyl)-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C24H31N3O3S/c28-21-12-11-18(16-25-21)22(29)27(17-20-10-7-15-31-20)24(13-5-2-6-14-24)23(30)26-19-8-3-1-4-9-19/h7,10-12,15-16,19H,1-6,8-9,13-14,17H2,(H,25,28)(H,26,30) |

InChI Key |

RNCVQQSDXBOREB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2(CCCCC2)N(CC3=CC=CS3)C(=O)C4=CNC(=O)C=C4 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Dihydropyridine Synthesis Modifications

The classical Hantzsch method involves cyclocondensation of ethyl acetoacetate, aldehydes, and ammonium acetate. For the target compound, this framework is adapted to incorporate the carboxamide functionality at position 3.

Procedure :

-

Methyl 3-aminocrotonate (1) is prepared by treating methyl acetoacetate with aqueous ammonia at 55°C.

-

Cyclocondensation : A solution of methyl 3-aminocrotonate (0.1 mol) and a substituted benzylidene-3-oxobutanamide derivative (0.1 mol) in isopropyl alcohol is refluxed for 5 hours. The product precipitates upon cooling and is recrystallized from ethanol-water (9:1).

Optimization Insights :

-

Catalytic TCCA (30 mol%) in ethanol-water (1:1) at reflux achieves 90% yield in 50 minutes.

-

Solvent systems significantly impact reaction efficiency (Table 1).

Table 1. Solvent Optimization for Cyclocondensation

| Solvent System | Temperature | Time (min) | Yield (%) |

|---|---|---|---|

| Ethanol/Water (1:1) | Reflux | 50 | 90 |

| Methanol/Water (1:1) | Reflux | 45 | 82 |

| Water | Reflux | 30 | 79 |

Introduction of the N-(Thiophen-2-Ylmethyl) Group

Alkylation of the Dihydropyridine Nitrogen

The thiophen-2-ylmethyl group is introduced via nucleophilic substitution or reductive amination.

Procedure :

-

Methyl 4-(3-fluorophenyl)-1,6-dihydropyridine-3,5-dicarboxylate (2) is treated with thiophen-2-ylmethyl chloride (1.2 equiv) in DMF at 0–5°C under nitrogen.

-

The mixture is stirred for 12 hours, quenched with ice-water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.

Key Considerations :

-

Alkylation efficiency depends on the electrophilicity of the methylating agent and steric hindrance at the dihydropyridine nitrogen.

Synthesis of the Cyclohexylcarbamoyl-Cyclohexyl Moiety

Carbodiimide-Mediated Amidation

The cyclohexylcarbamoyl group is installed using DCC as a coupling agent.

Procedure :

-

N-Cyclohexyl-N-(cyclohexylcarbamoyl)benzamide (3) is prepared by reacting benzoic acid (1.0 equiv) with N,N'-dicyclohexylcarbodiimide (1.1 equiv) in dry THF at 0°C. The mixture is stirred for 24 hours, filtered, and concentrated.

-

The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Mechanistic Notes :

-

DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the cyclohexylamine nucleophile.

Final Assembly of the Target Compound

Coupling of Fragments via Amide Bond Formation

The dihydropyridine core and cyclohexylcarbamoyl-cyclohexyl moiety are conjugated through a carboxamide linkage.

Procedure :

-

Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (4) is hydrolyzed to the carboxylic acid using LiOH (2.0 equiv) in THF/H₂O (3:1) at room temperature.

-

The resulting acid (1.0 equiv) is coupled with N-(1-(cyclohexylcarbamoyl)cyclohexyl)amine (1.1 equiv) using HOBt/EDC in DMF. The reaction is stirred for 18 hours, followed by extraction and purification.

Yield Optimization :

Industrial-Scale Production Considerations

Continuous Flow Reactor Applications

Recent patents highlight transitioning from batch to continuous flow processes to enhance scalability.

Key Advancements :

-

Malonic Acid Condensation : A continuous flow reactor operating at 120°C with a residence time of 15 minutes achieves 92% conversion.

-

Catalyst Recycling : TCCA catalyst is recovered via filtration and reused for three cycles without significant activity loss.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, NH), 7.45–7.32 (m, 4H, aromatic), 4.51 (s, 2H, CH₂-thiophene), 2.38 (s, 6H, CH₃).

FT-IR (KBr) : 3315 cm⁻¹ (NH stretch), 1678 cm⁻¹ (C=O), 1601 cm⁻¹ (amide I).

Purity Standards :

-

HPLC analysis (C18 column, acetonitrile:water gradient) confirms ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclohexylcarbamoyl)cyclohexyl)-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiophen-2-ylmethyl group using halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. Its structural components suggest possible interactions with biological macromolecules, including enzymes and receptors.

Potential Therapeutic Targets:

- Anti-cancer Activity: Preliminary studies indicate that compounds similar to N-(1-(cyclohexylcarbamoyl)cyclohexyl)-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

- Antimicrobial Properties: The compound's ability to interact with bacterial virulence factors makes it a candidate for developing anti-infective agents. Research indicates that similar compounds can inhibit mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria .

Biological Studies

Research has shown that this compound can modulate biological responses through its interaction with various cellular targets.

Mechanism of Action:

The mechanism involves binding to specific enzymes or receptors, potentially altering their activity and leading to desired biological effects. For instance, studies suggest that structural analogs can act as ligands for specific receptors, influencing cellular signaling pathways .

Chemical Synthesis

N-(1-(cyclohexylcarbamoyl)cyclohexyl)-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide is also utilized as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various synthetic routes.

Synthetic Strategies:

- Amide Bond Formation: This can be achieved through reactions involving carboxylic acids and amines using coupling agents .

- Functional Group Modifications: The compound can undergo oxidation and reduction reactions, allowing the introduction of additional functional groups that enhance its biological activity .

Material Science

In addition to its medicinal applications, this compound may also find use in material science as a precursor for developing new materials or catalysts due to its unique chemical properties.

Case Study 1: Anti-Cancer Activity

A study focused on the synthesis of dihydropyridine derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the importance of functional group positioning in enhancing biological activity .

Case Study 2: Antimicrobial Research

Research published on the development of anti-virulence therapeutics indicated that compounds targeting bacterial toxins could effectively reduce pathogenicity. The study emphasized the role of structural analogs in inhibiting key virulence factors .

Mechanism of Action

The mechanism of action of N-(1-(cyclohexylcarbamoyl)cyclohexyl)-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

- N-(1-(cyclohexylcarbamoyl)cyclohexyl)-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide

- N-(1-(cyclohexylcarbamoyl)cyclohexyl)-N-(thiophen-2-ylmethyl)benzamide

Uniqueness

N-(1-(cyclohexylcarbamoyl)cyclohexyl)-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research in various fields.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with carboxamide precursors and cyclization agents. For example:

- Step 1: React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form intermediates .

- Step 2: Cyclize intermediates in DMF using iodine and triethylamine, which facilitates sulfur elimination and ring closure .

Optimization Tips: - Adjust reflux time to balance yield and purity.

- Use anhydrous solvents to prevent hydrolysis.

- Monitor reactions via TLC and confirm products with -/-NMR .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- NMR Spectroscopy: Confirm backbone connectivity (e.g., cyclohexyl and thiophene protons in -NMR; carbonyl carbons in -NMR) .

- Mass Spectrometry (MS): Verify molecular weight (e.g., ESI-MS for [M+H] ions).

- HPLC: Assess purity (>95% recommended for biological assays) .

Advanced: What advanced spectroscopic techniques are critical for analyzing its interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (e.g., , , ) with immobilized enzymes/receptors .

- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) of binding .

- Cryo-EM/X-ray Crystallography: Resolve 3D structures of compound-target complexes to guide SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.